molecular formula C12H10N2O2 B8586823 2-Naphthoylurea

2-Naphthoylurea

Cat. No. B8586823
M. Wt: 214.22 g/mol
InChI Key: URVNNSRUABZQQI-UHFFFAOYSA-N
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Patent
US04983600

Procedure details

The above compound was prepared, following the procedure of Example 14a from 2-napthoic acid (8.2 g, 47.7 mmol), thionyl chloride (40 ml) and urea (10 g, 167 mmol) to give the title compound (7.1 g), mp 207°-208° C.
Quantity
8.2 g
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[C:11]([OH:13])=O.[NH2:14][C:15]([NH2:17])=[O:16]>S(Cl)(Cl)=O>[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[C:11]([NH:14][C:15]([NH2:17])=[O:16])=[O:13]

Inputs

Step One
Name
Quantity
8.2 g
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)C(=O)O
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
NC(=O)N
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The above compound was prepared

Outcomes

Product
Name
Type
product
Smiles
C1=C(C=CC2=CC=CC=C12)C(=O)NC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 7.1 g
YIELD: CALCULATEDPERCENTYIELD 69.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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